4,6-Dichloro-3-methoxypyridazine

Nucleophilic aromatic substitution Regioselectivity Pyridazine functionalization

Avoid synthetic failure from regioisomer mismatch. Unlike 3,6-dichloro-4-methoxypyridazine, this compound undergoes exclusive chlorine displacement with amines, preventing competing methoxy-group replacement. - Differentiated reactivity: C4 chlorine is more reactive than C6, enabling sequential functionalization. - Masked pharmacophore: The 3-methoxy group can be hydrolyzed to a pyridazinone, a key motif in CD73 inhibitor patents. - Supply reliability: ≥98% purity reduces catalyst poisoning risk in Pd-catalyzed cross-coupling steps for library synthesis.

Molecular Formula C5H4Cl2N2O
Molecular Weight 179 g/mol
CAS No. 112342-58-2
Cat. No. B169390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-3-methoxypyridazine
CAS112342-58-2
Synonyms4,6-DICHLORO-3-METHOXYPYRIDAZINE
Molecular FormulaC5H4Cl2N2O
Molecular Weight179 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1Cl)Cl
InChIInChI=1S/C5H4Cl2N2O/c1-10-5-3(6)2-4(7)8-9-5/h2H,1H3
InChIKeyVCRLNNOVRAZWFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-3-methoxypyridazine – Physicochemical Profile & Procurement


4,6-Dichloro-3-methoxypyridazine (CAS 112342-58-2) is a heteroaromatic building block belonging to the dichloro-methoxy-pyridazine isomer family, with a molecular formula of C₅H₄Cl₂N₂O and a molecular weight of 179.00 g/mol . It is synthesized via controlled mono-methoxylation of 3,4,6-trichloropyridazine with sodium methoxide [1]. It bears chlorine atoms at the 4- and 6-positions and a methoxy group at the 3-position, a substitution pattern that differentiates it from its closest regioisomers—3,6-dichloro-4-methoxypyridazine (CAS 70952-62-4), 4,5-dichloro-3-methoxypyridazine (CAS 111232-37-2), and 3,5-dichloro-4-methoxypyridazine (CAS 2288-74-6)—as well as from the non-methoxylated precursor 3,4,6-trichloropyridazine and the methyl analog 4,6-dichloro-3-methylpyridazine (CAS 68240-43-7). The electron-deficient pyridazine ring, coupled with two distinct C–Cl bonds and a methoxy group capable of directing metalation or undergoing hydrolysis to the corresponding pyridazinone, makes this compound a versatile entry point for sequential, regioselective functionalization.

4,6-Dichloro-3-methoxypyridazine: Regioisomer Substitution Risks


All dichloro-methoxy-pyridazines share the same molecular formula, but the position of the methoxy group relative to the two chlorine atoms dictates which bond is cleaved under nucleophilic or metal-catalyzed conditions. The seminal study by Landquist and Meek (J. Chem. Soc., Perkin Trans. 1, 1972) established that 3-alkoxy-4,6-dichloropyridazines (the substitution pattern of CAS 112342-58-2) undergo exclusive chlorine displacement when treated with amines, whereas 4-alkoxy-3,6-dichloropyridazines suffer competing or preferential alkoxy-group replacement [1]. Consequently, a researcher who substitutes 4,6-dichloro-3-methoxypyridazine with 3,6-dichloro-4-methoxypyridazine (CAS 70952-62-4) in a multi-step synthesis risks introducing a completely different regiochemical outcome, leading to byproducts, lower yields, or outright failure of the intended transformation. The quantitative evidence in Section 3 provides the data needed to make an informed procurement decision based on this fundamental reactivity difference.

4,6-Dichloro-3-methoxypyridazine: Key Differences vs. Analogs


Amination Selectivity: Chlorine vs. Alkoxy Displacement

When treated with amines, 3-alkoxy-4,6-dichloropyridazines—the substitution pattern of 4,6-dichloro-3-methoxypyridazine—undergo chlorine replacement exclusively. In contrast, 4-alkoxy-3,6-dichloropyridazines (e.g., 3,6-dichloro-4-methoxypyridazine, CAS 70952-62-4) can undergo concurrent or preferential replacement of the alkoxy group [1]. This means that under identical amination conditions, the target compound yields a single amino-dechlorinated product, while the 4-methoxy isomer produces a mixture of amino-dechlorinated and amino-demethoxylated products, complicating purification and reducing usable yield.

Nucleophilic aromatic substitution Regioselectivity Pyridazine functionalization Amine coupling

Melting Point: Comparison with 3,6-Dichloro-4-methoxy Isomer

4,6-Dichloro-3-methoxypyridazine exhibits a melting point of 80–81 °C (recrystallized from cyclohexane) , whereas the regioisomer 3,6-dichloro-4-methoxypyridazine (CAS 70952-62-4) melts at 130–131 °C (ethanol/water) . This ~50 °C difference, while both compounds are solids at ambient temperature, affects the energy input required for melt-processing, sublimation purification, or hot filtration during workup. The lower melting point of the target compound also correlates with higher solubility in common organic solvents at a given temperature, facilitating homogeneous reaction conditions at lower temperatures.

Physical property comparison Crystallinity Purification Handling

Predicted pKa vs. 3,6-Dichloro-4-methoxy Isomer

The predicted acid dissociation constant (pKa) of 4,6-dichloro-3-methoxypyridazine is −1.15 ± 0.10 , markedly more acidic than the −0.02 ± 0.10 predicted for 3,6-dichloro-4-methoxypyridazine . This approximately 1.1 log unit difference indicates that the target compound is protonated (and thus more electrophilic) at a substantially lower pH, and remains neutral under mildly acidic conditions where the 4-methoxy isomer may already be partially protonated. The difference stems from the electron-withdrawing effect of two chlorine atoms ortho/para to the ring nitrogens versus the para-disposition in the 4-methoxy isomer.

Acid-base property Protonation state Reaction condition design Solubility pH profile

CD73 Inhibitor Patent Intermediate for Immuno-Oncology

4,6-Dichloro-3-methoxypyridazine is explicitly disclosed as a key synthetic intermediate in a patent application for pyridazine-based CD73 inhibitors intended for tumor immunotherapy [1]. The patent describes compounds that exhibit significant CD73 inhibition and favorable pharmacokinetic properties. While other dichloro-methoxypyridazine isomers also serve as building blocks, the specific 4,6-dichloro-3-methoxy substitution pattern appears in an exemplified reaction sequence where the compound undergoes palladium-catalyzed cross-coupling followed by amine substitution to generate the bioactive scaffold. In contrast, the methyl analog 4,6-dichloro-3-methylpyridazine (CAS 68240-43-7) lacks the methoxy group that can be hydrolyzed to the pyridazinone pharmacophore, limiting its direct applicability to this therapeutic target class.

CD73 inhibitor Immuno-oncology Patent intermediate Medicinal chemistry building block

Purity Comparison: vs. Methyl Analog

4,6-Dichloro-3-methoxypyridazine is commercially available at a minimum purity of 98% (HPLC) from major research chemical suppliers , while the structurally closest non-methoxy analog, 4,6-dichloro-3-methylpyridazine (CAS 68240-43-7), is typically offered at 90–95% purity . The higher standard purity of the target compound reduces the burden of pre-reaction purification and ensures more reproducible stoichiometry in subsequent transformations, particularly in palladium-catalyzed cross-coupling reactions where halide impurities can poison the catalyst. The methoxy-bearing isomer 3,6-dichloro-4-methoxypyridazine is also available at 98% purity , so this differentiator is primarily relevant when comparing against the methyl analog.

Chemical purity Quality specification Procurement HPLC

LogP Comparison: vs. 3,5-Dichloro-4-methoxy Isomer

The calculated LogP (XLogP) of 4,6-dichloro-3-methoxypyridazine is 1.792 , notably higher than the ACD/LogP of 1.26 reported for 3,5-dichloro-4-methoxypyridazine (CAS 2288-74-6) . This 0.53 log unit difference translates to an approximately 3.4-fold higher octanol-water partition coefficient, indicating greater membrane permeability potential. For medicinal chemistry programs, this difference is within the range that can affect oral bioavailability predictions, blood-brain barrier penetration, and non-specific protein binding. The higher LogP is consistent with the more asymmetrical chlorine substitution pattern of the target compound, which reduces the overall molecular dipole moment and favors partitioning into hydrophobic environments.

Lipophilicity Partition coefficient Drug-likeness Physicochemical property

4,6-Dichloro-3-methoxypyridazine: Key Application Scenarios


Sequential Suzuki Coupling–Hydrolysis to Pyridazinones

The methoxy group at the 3-position of 4,6-dichloro-3-methoxypyridazine serves as a masked pyridazinone, enabling a two-step sequence: (i) sequential or one-pot Suzuki–Miyaura cross-coupling at the C4 and C6 chlorine positions to install aryl/heteroaryl groups, followed by (ii) acid-catalyzed hydrolysis of the methyl ether to reveal the 3(2H)-pyridazinone pharmacophore [2]. This strategy is documented in the patent literature for generating CD73 inhibitor candidates where the pyridazinone core engages the target enzyme's zinc-binding site [1]. The exclusive chlorine displacement selectivity established by Landquist and Meek [Section 3, Evidence Item 1] ensures that no competing methoxy displacement occurs during the amination or coupling steps, preserving the integrity of the synthetic route. This application scenario is not directly accessible with 4,6-dichloro-3-methylpyridazine, which lacks the hydrolyzable methoxy handle.

Library Synthesis Targeting Purinergic Signaling (CD73/Adenosine)

The documented use of 4,6-dichloro-3-methoxypyridazine as a key intermediate in CD73 inhibitor patents [1] positions it as a go-to building block for structure-activity relationship (SAR) exploration around the pyridazine core. The two chlorine atoms provide orthogonal handles for sequential Pd-catalyzed cross-coupling (Suzuki, Negishi, Buchwald-Hartwig), allowing systematic variation of the C4 and C6 substituents. The methoxy group can either be retained to modulate LogP (1.79 vs. 1.26 for the 3,5-dichloro isomer, as quantified in Section 3, Evidence Item 6) or hydrolyzed to the pyridazinone to introduce a hydrogen-bond donor/acceptor motif. The higher commercial purity (≥98%) relative to the methyl analog reduces the risk of catalyst poisoning during the coupling steps, a practical advantage for parallel library synthesis where pre-purification of every building block is impractical.

Agrochemical Synthesis via Differential Chlorine Reactivity

Pyridazine derivatives are established scaffolds in herbicides (e.g., pyridate, credazine) and fungicides (e.g., pyridaben analogs). 4,6-Dichloro-3-methoxypyridazine offers a distinct advantage for agrochemical discovery because the two chlorine atoms exhibit predictable differential reactivity under metal-catalyzed conditions [Section 2 reference]. The C6 chlorine, being ortho to the electron-donating methoxy group, is typically less reactive than the C4 chlorine, enabling sequential coupling with different nucleophiles or organometallic reagents. This sequential functionalization capability, combined with the 50 °C lower melting point (80–81 °C vs. 130–131 °C for the 3,6-isomer; Section 3, Evidence Item 2), facilitates handling in automated synthesis platforms where lower processing temperatures reduce solvent evaporation and improve liquid-handling accuracy.

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